molecular formula C19H29N3O2 B15118981 N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide

N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide

Cat. No.: B15118981
M. Wt: 331.5 g/mol
InChI Key: GRQZFUBLKQJNDQ-UHFFFAOYSA-N
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Description

N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with tert-butyl isocyanate and a 4-methylphenylmethyl carbamate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the resulting properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

N-tert-butyl-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H29N3O2/c1-14-5-7-15(8-6-14)11-20-17(23)13-22-10-9-16(12-22)18(24)21-19(2,3)4/h5-8,16H,9-13H2,1-4H3,(H,20,23)(H,21,24)

InChI Key

GRQZFUBLKQJNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC(C2)C(=O)NC(C)(C)C

Origin of Product

United States

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